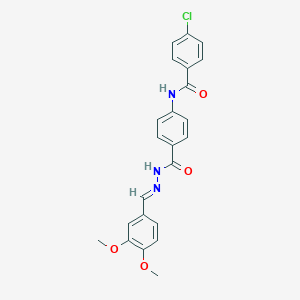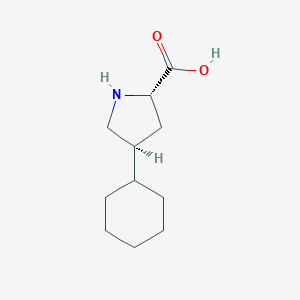
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide, also known as CBV, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBV is a derivative of benzoic acid and has a veratryl group attached to its hydrazide moiety. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and fungal cells. This compound has also been shown to reduce inflammation in animal models of inflammation. In addition, this compound has been shown to have anti-diabetic effects in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide in lab experiments is its relatively low cost compared to other compounds with similar properties. Another advantage is that this compound is stable under normal laboratory conditions. However, one limitation of using this compound is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the development of this compound-based insecticides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
P-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide can be synthesized through various methods such as the reaction of p-chlorobenzoyl chloride and hydrazine hydrate, followed by the coupling of the resulting product with veratraldehyde. Another method involves the reaction of p-chlorobenzoic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and veratraldehyde. The synthesis of this compound is a multi-step process that requires careful attention to detail to obtain a pure product.
Scientific Research Applications
P-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties. It has also been studied for its potential use as an anti-diabetic drug. In agriculture, this compound has been shown to have insecticidal properties and has been used to control pests in crops. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.
properties
CAS RN |
100278-32-8 |
|---|---|
Molecular Formula |
C23H20ClN3O4 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20ClN3O4/c1-30-20-12-3-15(13-21(20)31-2)14-25-27-23(29)17-6-10-19(11-7-17)26-22(28)16-4-8-18(24)9-5-16/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
PDKGFDGPDIYRNG-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
synonyms |
Benzoic acid, 4-((4-chlorobenzoyl)amino)-, ((3,4-dimethoxyphenyl)methy lene)hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)







![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)



